7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
Properties
IUPAC Name |
7-chloro-5-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NOS/c17-11-2-1-10(13(19)7-11)9-20-14-8-12(18)3-4-15(14)22-6-5-16(20)21/h1-4,7-8H,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXPJVAVHCZMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H12Cl3NOS
- Molecular Weight : 372.69 g/mol
- CAS Number : 861211-84-9
The compound exhibits its biological activity through several mechanisms:
- Interaction with Receptors : It is known to interact with various neurotransmitter receptors, which may contribute to its pharmacological effects.
- Inhibition of Enzymatic Activity : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in treating infections.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Effect | Description |
|---|---|
| Antimicrobial Activity | Exhibits potential against various bacterial strains; further studies are needed for validation. |
| CNS Activity | May influence central nervous system functions due to receptor interactions. |
| Anti-inflammatory Effects | Initial findings suggest it could reduce inflammation markers in vitro. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in clinical settings.
-
CNS Activity Evaluation :
- In a controlled animal model study, the compound was administered to evaluate its effects on anxiety-like behavior. Results indicated a reduction in anxiety levels compared to control groups, suggesting potential applications in treating anxiety disorders.
-
Anti-inflammatory Properties :
- In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a possible mechanism for its anti-inflammatory effects.
Q & A
Q. What are the key synthetic routes for 7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization and halogenation. For example:
- Cyclization : Reacting a benzothiazepine precursor with 2,4-dichlorobenzyl chloride under basic conditions (e.g., triethylamine) to form the core structure .
- Halogenation : Introducing chlorine substituents via electrophilic substitution or metal-catalyzed reactions .
Optimization : Adjust reaction temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry to improve yield and purity. Use HPLC or GC-MS to monitor intermediate formation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
The compound is stable under standard laboratory conditions but degrades in strongly acidic/basic environments. For example:
- Hydrolysis : The benzothiazepine ring may undergo hydrolysis at pH < 2 or pH > 12, forming sulfonic acid derivatives .
- Thermal Stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) .
Methodological Tip : Conduct accelerated stability studies using HPLC to identify degradation products .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Conflicting crystallographic data may arise from polymorphism or solvent inclusion. Strategies include:
- Single-Crystal X-ray Diffraction (SC-XRD) : Compare unit cell parameters (e.g., space group C2/c for related benzodiazepines) to confirm structural consistency .
- Powder X-ray Diffraction (PXRD) : Identify polymorphic forms by matching experimental patterns with simulated data .
Example : A study on a similar benzothiazepine derivative resolved discrepancies by re-measuring crystals at 100 K to reduce thermal motion artifacts .
Q. What experimental designs are recommended for studying receptor-binding affinity and selectivity?
- In Vitro Assays : Use radioligand displacement assays (e.g., with [³H]-flunitrazepam for GABAₐ receptor binding) to measure IC₅₀ values .
- Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes to targets like serotonin receptors .
Data Interpretation : Cross-validate results with SPR (surface plasmon resonance) to confirm kinetic parameters (kₒₙ/kₒff) .
Q. How can contradictory pharmacological data (e.g., anti-inflammatory vs. pro-inflammatory effects) be analyzed?
- Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) to identify biphasic effects .
- Pathway Analysis : Use RNA sequencing to assess downstream signaling (e.g., NF-κB inhibition or COX-2 upregulation) .
Case Study : A benzothiazepine analog showed anti-inflammatory activity at low doses (IC₅₀ = 50 nM) but induced cytokine release at higher doses (>10 µM) due to off-target effects .
Methodological Challenges
Q. What purification techniques are most effective for isolating high-purity samples?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
Quality Control : Validate purity via NMR (¹H/¹³C) and LC-MS, ensuring >95% purity for biological assays .
Q. How should researchers handle discrepancies in reported synthetic yields?
- Reproducibility Checks : Replicate procedures under inert atmospheres (N₂/Ar) to exclude oxygen-mediated side reactions .
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. FeCl₃) for halogenation steps to improve efficiency .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential HCl release during synthesis .
First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
